N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
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Overview
Description
N-[(1S,2S)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea is a compound with significant interest in the field of organic chemistry. It is known for its unique structural features and potential applications in various scientific domains. The compound is characterized by the presence of an aminocyclohexyl group and a bis(trifluoromethyl)phenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2-aminocyclohexylamine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a variety of substituted thiourea derivatives .
Scientific Research Applications
N-[(1S,2S)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and catalysts for various industrial processes .
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The compound can activate substrates and stabilize transition states through double hydrogen bonding, which is crucial in catalysis and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in hydrogen-bonding catalysis.
N-[(1R,2R)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea: A stereoisomer with similar properties but different spatial arrangement.
N-[(1S,2S)-2-Aminocyclohexyl]-N’-[4-(trifluoromethyl)phenyl]thiourea: A derivative with a single trifluoromethyl group
Properties
IUPAC Name |
1-[(1S,2S)-2-aminocyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZECTQVYSKGNEA-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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